Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
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Description
“Ethyl 3-amino-5-bromopyridine-4-acetate” is likely a derivative of pyridine, which is a basic heterocyclic organic compound . The “3-amino-5-bromopyridine” part indicates the presence of an amino group (NH2) and a bromine atom on the pyridine ring . The “ethyl…acetate” part suggests an ester functional group attached to the pyridine ring.
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-amino-5-bromopyridine-4-acetate” are not available, it might involve a Suzuki–Miyaura cross-coupling reaction . This is a widely-used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis
The molecular structure would likely include a pyridine ring with an amino group and a bromine atom attached at the 3rd and 5th positions, respectively. An ester functional group (resulting from ethyl acetate) would be attached at the 4th position .Chemical Reactions Analysis
The compound might participate in various chemical reactions. For instance, the amino group could act as a nucleophile in substitution reactions, and the bromine atom could be replaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-amino-5-bromopyridine-4-acetate” would depend on its exact molecular structure. Pyridine derivatives are generally stable and have a relatively high melting point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOBYXIYCUNNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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